molecular formula C18H14ClN3O2 B5687614 N-(2-chlorophenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide

N-(2-chlorophenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide

Cat. No. B5687614
M. Wt: 339.8 g/mol
InChI Key: GDCZEMMQRMOSJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorophenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide, also known as CP-1, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments have been studied extensively.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes or signaling pathways. For example, N-(2-chlorophenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide has been found to inhibit the activity of histone deacetylases, which are enzymes that play a role in the regulation of gene expression. N-(2-chlorophenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide has also been found to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide has been found to have various biochemical and physiological effects. Studies have shown that it can induce apoptosis and inhibit cell proliferation in cancer cell lines, as well as inhibit the production of pro-inflammatory cytokines. N-(2-chlorophenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide has also been found to inhibit the activity of acetylcholinesterase, which could potentially make it useful in the treatment of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of N-(2-chlorophenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide is that it has been found to have anticancer properties, which makes it a potentially useful compound for the development of new cancer treatments. Additionally, N-(2-chlorophenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide has been found to have anti-inflammatory properties, which could make it useful in the development of new anti-inflammatory agents. However, one limitation of N-(2-chlorophenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide is that its mechanism of action is not fully understood, which could make it difficult to develop drugs based on this compound.

Future Directions

There are several future directions for research on N-(2-chlorophenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide. One direction could be to further investigate its mechanism of action, in order to better understand how it works and how it could be used to develop new drugs. Another direction could be to study its potential use in the treatment of other diseases, such as neurodegenerative diseases or autoimmune disorders. Additionally, further studies could be done to optimize the synthesis of N-(2-chlorophenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide and to develop more efficient methods of synthesis.

Synthesis Methods

N-(2-chlorophenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide can be synthesized using various methods, including the reaction of 2-chlorobenzoyl chloride with 3-phenyl-1(6H)-pyridazinone in the presence of a base such as triethylamine. The resulting intermediate is then treated with N,N-dimethylacetamide dimethyl acetal and acetic anhydride to give N-(2-chlorophenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide. Other methods of synthesis include the reaction of 2-chlorobenzoyl chloride with 3-phenyl-1(6H)-pyridazinone in the presence of a base and a palladium catalyst, or the reaction of 2-chlorobenzoyl chloride with 3-phenyl-1(6H)-pyridazinone in the presence of a base and a copper catalyst.

Scientific Research Applications

N-(2-chlorophenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide has been studied for its potential applications in the field of medicine. It has been found to have anticancer properties, and studies have shown that it can induce apoptosis and inhibit cell proliferation in various cancer cell lines. N-(2-chlorophenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide has also been studied for its potential use as an anti-inflammatory agent, and it has been found to inhibit the production of pro-inflammatory cytokines in vitro and in vivo. Additionally, N-(2-chlorophenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide has been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine in the brain.

properties

IUPAC Name

N-(2-chlorophenyl)-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O2/c19-14-8-4-5-9-16(14)20-17(23)12-22-18(24)11-10-15(21-22)13-6-2-1-3-7-13/h1-11H,12H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDCZEMMQRMOSJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorophenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide

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